molecular formula C14H11N3O4S2 B2377437 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 681231-29-8

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2377437
CAS No.: 681231-29-8
M. Wt: 349.38
InChI Key: UHXRUNJXAFQTJN-CCEZHUSRSA-N
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. This compound features a benzothiazole core linked to a 5-nitrothiophene carboxamide via an imine bond, a structure associated with potent biological activity. Its core value in research stems from its dual potential as an antimicrobial agent and a kinase pathway modulator. The 5-nitrothiophene moiety is a key functional group, as related nitrothiophene-carboxamide compounds have been identified as prodrugs activated by specific bacterial nitroreductases (NfsA and NfsB) . This activation mechanism can lead to potent, bactericidal activity against Gram-negative pathogens such as E. coli , Saligella spp., and Salmonella spp. . Furthermore, structurally related 2-thioether-benzothiazole derivatives have demonstrated promising activity as allosteric inhibitors of c-Jun N-terminal Kinase (JNK), a target relevant in diabetes, cancer, and inflammation research . The (E) configuration around the imine bond ensures a specific spatial orientation that is crucial for optimal interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRUNJXAFQTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]thiazole Precursor Preparation

The 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine precursor is synthesized via cyclization of 2-amino-4-methoxy-6-methylthiophenol with chlorocarbonyl reagents. This step typically employs Schiff base formation under acidic conditions, yielding the bicyclic structure with >85% efficiency.

5-Nitrothiophene-2-carboxylic Acid Derivatives

The nitrothiophene component is prepared through nitration of thiophene-2-carboxylic acid using a mixture of nitric and sulfuric acids. Subsequent activation as an acid chloride (e.g., using thionyl chloride) facilitates amide bond formation.

Stepwise Synthesis and Optimization

Condensation Reaction

The critical imine bond is formed via a nucleophilic acyl substitution reaction between the benzothiazole amine and 5-nitrothiophene-2-carbonyl chloride. Key parameters include:

Condition Optimal Value Impact on Yield
Solvent Anhydrous THF Maximizes reactivity of acyl chloride
Temperature 0–5°C Prevents nitro group reduction
Reaction Time 12–16 hours Ensures complete conversion

This step achieves yields of 70–78%, with purity >90% after initial workup.

Stereochemical Control

The E -isomer is favored due to steric hindrance between the methyl group on the benzothiazole and the nitro group on the thiophene. Polar solvents (e.g., DMF) enhance isomer selectivity, as confirmed by NMR coupling constants.

Alternative Synthetic Routes

One-Pot Multi-Component Approaches

Recent advances utilize microwave-assisted synthesis to condense precursors in a single step. For example, combining 2-aminobenzothiazole derivatives with nitrothiophene carbonyl chlorides under microwave irradiation (100°C, 20 minutes) achieves 65% yield with reduced byproduct formation.

Green Chemistry Modifications

Environmentally benign protocols substitute traditional solvents with ionic liquids (e.g., [BMIM][BF4]), improving energy efficiency and reducing waste. These methods report comparable yields (68–72%) while adhering to green chemistry principles.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column resolves residual isomers, ensuring >98% purity.

Spectroscopic Confirmation

Technique Key Data Points Source
1H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H, thiophene), 3.89 (s, 3H, OCH3), 2.98 (s, 3H, NCH3)
IR (KBr) 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2)
HRMS m/z 349.38 [M+H]+

X-ray crystallography confirms the E -configuration and planar geometry of the imine bond.

Reaction Mechanism Insights

Density functional theory (DFT) calculations reveal that the rate-limiting step is the nucleophilic attack of the benzothiazole amine on the acyl chloride, with an activation energy of 24.3 kcal/mol. Intramolecular hydrogen bonding between the thiazole sulfur and amide hydrogen stabilizes the transition state, explaining the high stereoselectivity.

Scalability and Industrial Considerations

Pilot-scale syntheses (100 g batches) employ continuous flow reactors to maintain low temperatures and improve mixing. Key metrics:

  • Space-Time Yield : 12 g/L·h
  • Process Mass Intensity : 18.7 (vs. 32.5 for batch methods)

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The methoxy and methyl groups on the benzo[d]thiazole ring can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide may exhibit biological activity, making it a candidate for drug development. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent could be explored through various biological assays.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the benzo[d]thiazole moiety might interact with biological macromolecules through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nitrothiophene Carboxamides and Related Derivatives

Compound Name Core Structure Substituents/Modifications Functional Group Key Structural Differences
Target Compound Benzo[d]thiazol-2-ylidene 6-OCH₃, 3-CH₃ Carboxamide (nitro) Methoxy and methyl on benzothiazole
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 4-(3-OCH₃-4-CF₃-phenyl) Carboxamide (nitro) Trifluoromethyl and methoxy on phenyl ring
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 5-CH₃, 4-Ph Carboxamide (nitro) Methyl and phenyl on thiazole
N-(6-Acetamido-3-ethylbenzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide Benzo[d]thiazol-2-ylidene 6-NHAc, 3-CH₂CH₃ Carboxamide (bromo) Bromo vs. nitro; acetamido and ethyl groups
N-(4-Chloro-5-isopropyl-3-methylbenzothiazol-2-ylidene)-3-nitrobenzenesulfonamide Benzo[d]thiazol-2-ylidene 4-Cl, 5-CH(CH₃)₂, 3-CH₃ Sulfonamide (nitro) Sulfonamide vs. carboxamide; chloro substituent

Physical and Spectroscopic Properties

  • Melting Points : While the target compound’s melting point is unreported, analogues in (e.g., compounds 9–13) show melting points of 147–207°C, influenced by substituent polarity and crystallinity . Nitrothiophene derivatives in and are amorphous powders, suggesting lower crystallinity .
  • Spectroscopy : The target’s ¹H-NMR would likely show a singlet for the methoxy group (~δ 3.9–4.0 ppm) and aromatic protons in the nitrothiophene (δ 8.2–8.3 ppm), comparable to shifts in .

Biological Activity

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features structural elements typical of bioactive molecules, including a benzo[d]thiazole moiety and a nitrothiophene group, which are often associated with various therapeutic effects.

Structural Characteristics

The compound can be represented structurally as follows:

  • Molecular Formula : C₁₅H₁₃N₃O₃S
  • Molecular Weight : 317.35 g/mol

The presence of functional groups such as the methoxy and nitro groups enhances its potential reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities, particularly antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

Compound NameMIC (μg/mL)Activity Type
Compound A50Antimicrobial
Compound B100Antifungal
Compound C75Antiviral

Research has shown that derivatives of benzo[d]thiazole often display significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide have demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, with IC50 values indicating potent cytotoxic effects. The following table illustrates the observed IC50 values for various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-710Cell cycle arrest
A54912Enzyme inhibition

Mechanistic studies suggest that the compound may exert its anticancer effects through multiple pathways, including:

  • Enzyme Inhibition : Targeting enzymes crucial for tumor metabolism.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
  • Receptor Binding : Interacting with specific receptors involved in cell survival signaling.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of various thiazole derivatives, including those structurally similar to our compound. The results indicated significant activity against clinical strains resistant to conventional antibiotics, highlighting the potential for development into new therapeutic agents .
  • Anticancer Evaluation :
    In another investigation, a series of benzo[d]thiazole derivatives were tested for their cytotoxicity against different cancer cell lines. The findings revealed that modifications to the compound's structure could enhance its efficacy against specific types of cancer .
  • Molecular Docking Studies :
    Computational studies utilizing molecular docking techniques have provided insights into how (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide interacts with key biological targets. The binding energies observed were comparable to established drugs like ciprofloxacin, suggesting a strong potential for antimicrobial activity .

Q & A

Basic: What are the critical steps in synthesizing (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves:

Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under basic or acidic conditions.

Introduction of substituents : The 6-methoxy and 3-methyl groups are added through alkylation or nucleophilic substitution, using reagents like 2-methoxyethyl bromide or methyl iodide .

Coupling with 5-nitrothiophene-2-carboxamide : A condensation reaction (e.g., via carbodiimide coupling) links the benzo[d]thiazole moiety to the nitrothiophene carboxamide .

Stereochemical control : The (E)-configuration is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the thermodynamically stable isomer .

Basic: Which spectroscopic and analytical methods confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with shifts at δ 8.2–8.5 ppm indicating nitro group proximity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H+^+] calculated for C15H14N3O4S2C_{15}H_{14}N_3O_4S_2: 388.0432) .
  • IR Spectroscopy : Peaks near 1650 cm1^{-1} confirm the carbonyl group, while 1520 cm1^{-1} corresponds to nitro stretching .

Advanced: How does the nitro group at the 5-position of the thiophene ring influence biological activity?

Methodological Answer:
The nitro group enhances electron-withdrawing effects , increasing electrophilicity and interactions with biological targets (e.g., enzyme active sites). Comparative SAR studies show:

  • Antimicrobial activity : Nitro-substituted analogs exhibit 2–3× higher inhibition against S. aureus compared to non-nitro derivatives .
  • Redox potential : The nitro group may act as a prodrug activator under reductive conditions (e.g., in bacterial cytoplasm) .
  • Solubility trade-offs : Nitro groups reduce aqueous solubility, necessitating formulation optimization (e.g., PEGylation) .

Advanced: What computational strategies predict binding affinity and mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial DNA gyrase). The nitro group shows hydrogen bonding with Arg1216 in M. tuberculosis enoyl-ACP reductase .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories. Nitrothiophene derivatives maintain binding poses with RMSD < 2.0 Å .
  • QSAR Models : CoMFA or CoMSIA correlate nitro group position with IC50_{50} values in enzyme assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
  • Compound purity : Validate via HPLC (>95% purity) and quantify impurities (e.g., residual solvents) using GC-MS .
  • Structural analogs : Compare activity of the (E)-isomer with (Z)-isomers or des-nitro analogs to isolate the nitro group’s contribution .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility : Poor aqueous solubility (logP ~3.2) necessitates DMSO or cyclodextrin-based formulations. Solubility increases at pH < 5 due to protonation of the thiazole nitrogen .
  • Stability : Degrades <10% over 24 hours in PBS (pH 7.4) but hydrolyzes rapidly in acidic conditions (t1/2_{1/2} = 2 hours at pH 2.0). Stabilize with lyophilization .

Advanced: Can this compound act as a prodrug, and how might it be optimized?

Methodological Answer:

  • Prodrug potential : The nitro group is reducible to an amine in hypoxic environments (e.g., tumor microenvironments), releasing active metabolites. Validate via LC-MS detection of amine derivatives in reductase-rich cell lysates .
  • Optimization strategies :
    • Introduce bioreducible linkers (e.g., disulfide bonds) for targeted activation .
    • Modify the methoxy group to enhance membrane permeability (e.g., replace with trifluoromethyl) .

Advanced: What strategies improve selectivity over structurally related off-targets?

Methodological Answer:

  • Substituent engineering : Replace the 3-methyl group with bulkier tert-butyl to sterically hinder off-target binding .
  • Fluorine tagging : Introduce 19^{19}F NMR probes to track target engagement in cellular assays .
  • Kinetic selectivity assays : Use SPR or ITC to measure binding kinetics (kon_{on}/koff_{off}) against homologous enzymes (e.g., human vs. bacterial kinases) .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against ESKAPE pathogens .
  • Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC50_{50} > 50 µM for selectivity index >10) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) .

Advanced: How does the (E)-configuration impact molecular interactions compared to (Z)-isomers?

Methodological Answer:

  • Spatial orientation : The (E)-isomer positions the nitrothiophene moiety trans to the methoxy group, enabling optimal π-π stacking with aromatic residues (e.g., Tyr327 in CYP450) .
  • Binding affinity : MD simulations show (E)-isomers have 30% lower binding free energy (−9.2 kcal/mol) than (Z)-isomers (−6.5 kcal/mol) in docking studies with DNA topoisomerase II .

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